N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a synthetic small molecule featuring a benzimidazole core fused to a phenyl ring, linked via a propanamide chain to a 4-fluorophenylthio moiety.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-15-9-11-16(12-10-15)28-14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQIGIOTLRQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized from o-phenylenediamine and an aromatic aldehyde in the presence of a suitable catalyst such as N,N-dimethylformamide and sulfur . The resulting benzimidazole derivative is then subjected to further reactions to introduce the phenyl and fluorophenyl thioether groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step organic reactions. The compound's structure is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the presence of key functional groups and the overall molecular framework.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole moieties have been evaluated for their effectiveness against various bacterial strains and fungi.
Case Study:
A study evaluated the antimicrobial activity of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM for some compounds, indicating strong antimicrobial potential .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
This compound has shown promise in anticancer research. Studies have demonstrated its efficacy against various cancer cell lines, including breast and colorectal cancers.
Case Study:
In vitro tests on human breast adenocarcinoma cell lines (MCF7) showed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced potency .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | MCF7 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group effects.
Key Observations :
- Triazoles exhibit tautomerism (thione vs. thiol), absent in benzimidazoles, which may influence reactivity .
- Compared to acetamide derivatives (e.g., compound 11), the propanamide chain in the target compound may enhance conformational flexibility and alter solubility .
Physicochemical Properties
Functional Group Impact :
- Benzimidazole vs. triazole : Benzimidazoles provide a larger aromatic surface for π-π stacking, which could improve binding affinity in biological targets compared to triazoles .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core, which is known for various pharmacological properties, including anti-cancer, anti-diabetic, and antimicrobial activities. The specific modifications in its structure, particularly the incorporation of a fluorophenyl group and a thioether linkage, may enhance its biological efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The initial steps often include the formation of the benzimidazole core followed by the introduction of the fluorophenyl and thio groups through nucleophilic substitution or coupling reactions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the final product.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro evaluations demonstrated that derivatives of benzimidazole could significantly reduce glucose absorption by inhibiting α-glucosidase activity. For instance, compounds with similar structural motifs exhibited IC50 values in the low micromolar range (e.g., 0.71 ± 0.02 µM), indicating strong inhibitory effects against this enzyme . This suggests that this compound could be a candidate for managing postprandial hyperglycemia.
Antitumor Activity
The compound's structural analogs have also been evaluated for antitumor properties. In particular, compounds featuring a benzimidazole scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thio group may enhance interaction with cellular targets involved in tumor growth.
Antimicrobial Activity
Benzimidazole derivatives are frequently assessed for their antimicrobial potential. Preliminary screening suggests that modifications to the benzimidazole structure can lead to enhanced antibacterial and antifungal activities. The incorporation of a fluorophenyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus improving antimicrobial efficacy .
Case Study 1: Inhibition of α-Glucosidase
In a study involving several benzimidazole derivatives, this compound was tested alongside known inhibitors like acarbose. The results showed that this compound not only inhibited α-glucosidase effectively but also demonstrated non-cytotoxicity towards liver cells (LO2), making it a safer alternative for further development .
Case Study 2: Antitumor Evaluation
A series of benzimidazole-based compounds were synthesized and evaluated against various cancer cell lines. The results indicated that modifications leading to increased electron density at specific positions on the ring system enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Data Summary
Q & A
Basic: What are the common synthetic strategies for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of ortho-phenylenediamine with carboxylic acid derivatives under acidic conditions .
- Step 2 : Introduction of the thioether group (e.g., via nucleophilic substitution or thiol-ene reactions) using 4-fluorothiophenol .
- Step 3 : Amide bond formation between the benzimidazole-phenyl scaffold and the thioether-containing propanoyl chloride, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
Key conditions : Solvents (DMF, DMSO), catalysts (triethylamine), and temperature control (reflux at 80–100°C) are critical for yield optimization .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Core methods include:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with characteristic peaks for the benzimidazole NH (~12 ppm), fluorophenyl protons (7–8 ppm), and thioether linkages .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1670 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or off-target effects. A robust approach includes:
- Orthogonal assays : Combine cell viability (MTT assay) with apoptosis markers (caspase-3/7 activation) to confirm mechanisms .
- Kinase profiling : Use kinase inhibition panels to identify off-target interactions that may skew results .
- Structural analysis : Compare X-ray crystallography or molecular docking data with analogs to pinpoint substituents affecting activity .
Advanced: What methodological approaches optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the propanamide chain while monitoring activity retention via SAR studies .
- Metabolic stability : Use liver microsomal assays to identify metabolic hotspots (e.g., fluorophenyl-thioether oxidation). Stabilize via deuteration or steric hindrance .
- Pro-drug strategies : Mask polar groups with labile esters to improve bioavailability, followed by enzymatic cleavage studies .
Basic: What are the key structural features influencing this compound’s biological activity?
- Benzimidazole core : Critical for target binding (e.g., kinase or protease inhibition) via π-π stacking and hydrogen bonding .
- 4-Fluorophenyl-thioether : Enhances lipophilicity and membrane permeability; fluorine improves metabolic stability .
- Propanamide linker : Balances flexibility and rigidity, influencing binding pocket accommodation .
Advanced: How can researchers systematically explore structure-activity relationships (SAR) for derivatives of this compound?
- Stepwise modifications : Synthesize analogs with variations in the benzimidazole substituents (e.g., Cl, OCH₃), thioether groups, and propanamide chain lengths .
- High-throughput screening : Test libraries against disease-relevant targets (e.g., cancer cell lines, bacterial strains) to identify potency trends .
- Computational modeling : Use molecular dynamics simulations to predict binding affinities and guide synthetic prioritization .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation of the thioether and amide groups .
- Solvent : Dissolve in DMSO for long-term storage (≤6 months), with periodic NMR validation of integrity .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding using Western blot or MS .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells (e.g., CRISPR-Cas9) to confirm specificity .
- Bioluminescence resonance energy transfer (BRET) : Monitor real-time target-compound interactions in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
